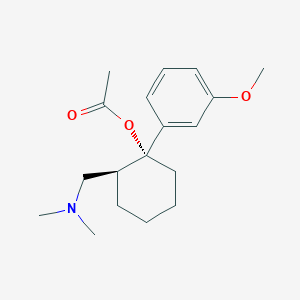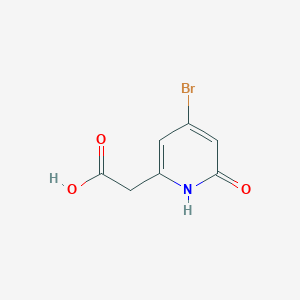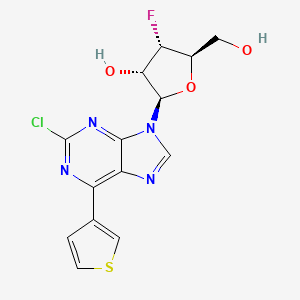![molecular formula C10H8BrIN2 B15294103 1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromomethyl group attached to the phenyl ring and an iodine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole typically involves multi-step reactions. One common method includes the bromination of a precursor compound, such as 2-methylphenylpyrazole, followed by iodination. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions . The iodination step can be carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodo groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole depends on its specific application. In biochemical studies, the compound can act as an alkylating agent, modifying biological targets through covalent bonding . The bromomethyl group is particularly reactive and can form bonds with nucleophilic sites on proteins and other biomolecules . The iodine atom can also participate in various interactions, enhancing the compound’s reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(Chloromethyl)phenyl]-4-iodo-1H-pyrazole
- 1-[2-(Bromomethyl)phenyl]-4-chloro-1H-pyrazole
- 1-[2-(Bromomethyl)phenyl]-4-fluoro-1H-pyrazole
Uniqueness
1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole is unique due to the presence of both bromomethyl and iodo groups, which confer distinct reactivity and versatility in chemical reactions . The combination of these functional groups allows for a wide range of synthetic transformations and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C10H8BrIN2 |
|---|---|
Peso molecular |
362.99 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)phenyl]-4-iodopyrazole |
InChI |
InChI=1S/C10H8BrIN2/c11-5-8-3-1-2-4-10(8)14-7-9(12)6-13-14/h1-4,6-7H,5H2 |
Clave InChI |
KUMXAWIILNKQSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CBr)N2C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


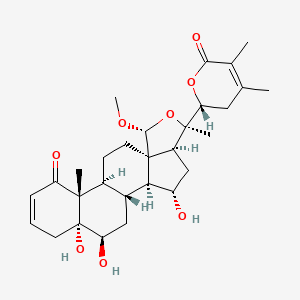
![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)
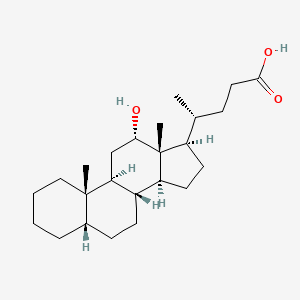
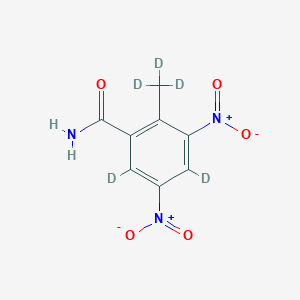
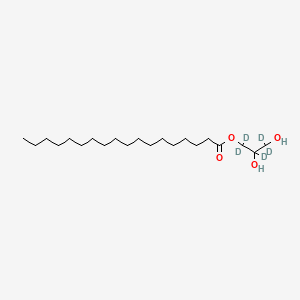
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)

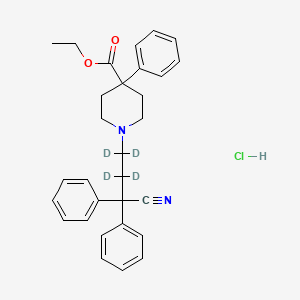
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
